molecular formula C12H21NO3 B6604870 tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate CAS No. 2010099-83-7

tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate

Cat. No.: B6604870
CAS No.: 2010099-83-7
M. Wt: 227.30 g/mol
InChI Key: AUOKJUUAQSDSKJ-UHFFFAOYSA-N
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Description

tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate is an organic compound that features a tert-butyl group, a propanoyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a propanoylcyclopropyl derivative. The reaction is often carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl carbazate

Uniqueness

tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate is unique due to the presence of both a propanoyl group and a cyclopropyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKJUUAQSDSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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